molecular formula C8H14O3 B6159832 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal CAS No. 89455-83-4

3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal

Cat. No.: B6159832
CAS No.: 89455-83-4
M. Wt: 158.2
InChI Key:
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Description

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal is an organic compound characterized by a dioxolane ring attached to a propanal group. This compound is notable for its unique structure, which includes a five-membered ring containing two oxygen atoms. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal can be synthesized through the acetalization of aldehydes with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For example, the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether can yield 2,2-dimethyl-1,3-dioxolan-4-one .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dioxolane ring.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal involves its ability to form stable acetal or ketal structures. These structures protect reactive carbonyl groups during chemical transformations, allowing for selective reactions to occur. The dioxolane ring can be hydrolyzed under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanal is unique due to its aldehyde functionality combined with the dioxolane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

89455-83-4

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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